Disodium 2-oxosuccinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium 2-oxosuccinate is typically synthesized through the neutralization of oxaloacetic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the disodium salt in solid form .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Disodium 2-oxosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxalosuccinic acid.
Reduction: It can be reduced to form malic acid.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed:
Oxidation: Oxalosuccinic acid.
Reduction: Malic acid.
Substitution: Various substituted oxaloacetates depending on the nucleophile used.
Scientific Research Applications
Disodium 2-oxosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Used in studies related to the citric acid cycle and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Disodium 2-oxosuccinate exerts its effects through its involvement in the citric acid cycle. It acts as an intermediate in the cycle, participating in the conversion of isocitrate to alpha-ketoglutarate. This conversion is catalyzed by the enzyme isocitrate dehydrogenase, and this compound plays a crucial role in the oxidative decarboxylation process .
Comparison with Similar Compounds
- Disodium succinate
- Disodium fumarate
- Disodium malate
- Disodium maleate
Comparison: Disodium 2-oxosuccinate is unique due to its role as an intermediate in the citric acid cycle, which is not shared by the other similar compounds listed above. While disodium succinate and disodium fumarate are also involved in the citric acid cycle, they participate in different steps and have distinct chemical properties .
Biological Activity
Disodium 2-oxosuccinate, also known as disodium succinate, is a sodium salt derivative of succinic acid. This compound has garnered attention due to its potential biological activities, including its role in metabolic processes and possible therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and presenting data in tables for clarity.
This compound has the following chemical characteristics:
- Chemical Formula : C4H2Na2O5
- Molecular Weight : 174.1 g/mol
- CAS Number : 164577
The compound exists as a stable hexahydrate and dissociates in aqueous solutions to release sodium ions, which can influence its biological interactions.
This compound is involved in several biochemical pathways:
- It acts as an intermediate in the citric acid cycle (Krebs cycle), which is crucial for cellular respiration and energy production.
- The compound may influence the activity of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling pathway, thereby affecting cGMP levels and subsequent cellular responses .
Cytotoxicity and Antimicrobial Activity
Research indicates that this compound exhibits low cytotoxicity across various cell lines. In studies involving human cell lines, it has been shown to enhance cell viability without significant adverse effects. For example, concentrations up to 200 µM did not lead to substantial cytotoxicity in L929 fibroblasts .
Table 1: Cytotoxicity Data of this compound
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
50 | 95 |
100 | 90 |
200 | 85 |
In terms of antimicrobial activity, this compound has demonstrated effectiveness against certain bacterial strains. Its mechanism appears to involve disruption of bacterial metabolism rather than direct lysis.
Toxicological Studies
A series of toxicological assessments have been conducted on this compound, particularly focusing on its safety profile:
- Acute Toxicity : An oral toxicity study in rats indicated an LD50 greater than 2000 mg/kg, suggesting a low acute toxicity level .
- Repeated Dose Toxicity : In a study involving repeated doses, the NOAEL (No Observed Adverse Effect Level) was determined to be 100 mg/kg bw/day for male rats and 300 mg/kg bw/day for female rats .
Table 2: Summary of Toxicological Findings
Study Type | Result |
---|---|
Acute Toxicity (LD50) | >2000 mg/kg |
NOAEL (Male Rats) | 100 mg/kg bw/day |
NOAEL (Female Rats) | 300 mg/kg bw/day |
Case Studies
- Case Study on Metabolic Effects : A study published in Pharmacology Research highlighted the role of this compound in enhancing metabolic rates in animal models. The compound was administered at varying doses, revealing significant increases in energy expenditure and glucose metabolism compared to control groups .
- Clinical Application : In a clinical trial assessing patients with metabolic disorders, this compound was evaluated for its potential to improve metabolic profiles. Results indicated improved lipid profiles and reduced markers of inflammation after supplementation over a six-week period .
Properties
CAS No. |
300-01-6 |
---|---|
Molecular Formula |
C4H2Na2O5 |
Molecular Weight |
176.03 g/mol |
IUPAC Name |
disodium;2-oxobutanedioate |
InChI |
InChI=1S/C4H4O5.2Na/c5-2(4(8)9)1-3(6)7;;/h1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 |
InChI Key |
ZNIQEYASWPYCBW-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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